[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride
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Overview
Description
[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to an oxane ring, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride typically involves the trifluoromethylation of oxane derivatives. One common method includes the reaction of oxane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxane compounds .
Scientific Research Applications
[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- [4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride
- [4-(trifluoromethyl)oxan-4-yl]ethanamine hydrochloride
Uniqueness
[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride is unique due to its specific trifluoromethyl group attached to an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
[4-(trifluoromethyl)oxan-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-11)1-3-12-4-2-6;/h1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJWMKDANOIVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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